![molecular formula C20H28N2O B255409 6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol](/img/structure/B255409.png)
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol is a complex organic compound that belongs to the class of quinolinol derivatives. This compound is characterized by the presence of a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring. The compound also contains a piperidine moiety, which is a six-membered nitrogen-containing heterocycle. The unique structural features of this compound make it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the piperidine moiety. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate hydrogenation steps. The use of automated systems for reagent addition and temperature control can further optimize the production process.
化学反应分析
Types of Reactions
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinolinone derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the quinoline ring to a dihydroquinoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinolinone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: N-alkylated or N-acylated piperidine derivatives
科学研究应用
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division in cancer cells. The piperidine moiety may also interact with neurotransmitter receptors, affecting neuronal signaling.
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in the substitution pattern and functional groups.
Piperidine Derivatives: Compounds like piperine and evodiamine contain the piperidine moiety and exhibit various biological activities.
Uniqueness
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol is unique due to its specific combination of the quinoline and piperidine moieties, which confer distinct chemical reactivity and biological activity. This unique structure allows for diverse applications in scientific research and potential therapeutic uses.
属性
分子式 |
C20H28N2O |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C20H28N2O/c1-4-15-9-10-19-17(12-15)20(23)18(14(3)21-19)13-22-11-7-6-8-16(22)5-2/h9-10,12,16H,4-8,11,13H2,1-3H3,(H,21,23) |
InChI 键 |
UTOOHWPQRGUXJH-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1CC2=C(NC3=C(C2=O)C=C(C=C3)CC)C |
规范 SMILES |
CCC1CCCCN1CC2=C(NC3=C(C2=O)C=C(C=C3)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B255330.png)
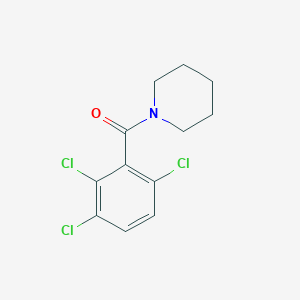
![(2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID](/img/structure/B255337.png)
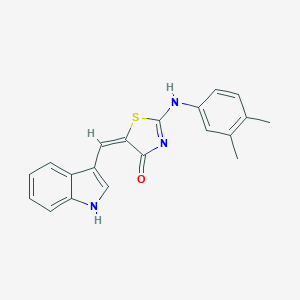
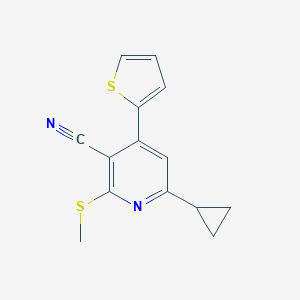
![1-(4-NITROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE](/img/structure/B255345.png)
![3-methyl-2-{(5E)-5-[(5-methyl-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B255348.png)
![Benzoic acid, 4-[(cyclohexylcarbonyl)amino]-, butyl ester](/img/structure/B255349.png)
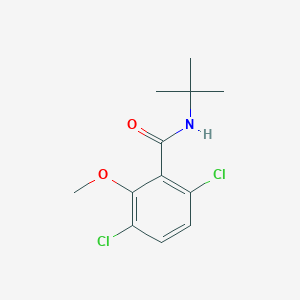
![Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B255354.png)
![{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}acetic acid](/img/structure/B255355.png)
![Ethyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B255356.png)
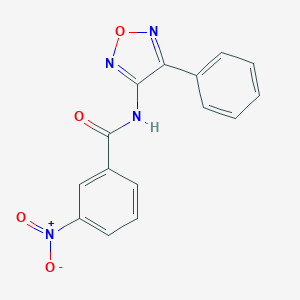
![4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B255359.png)
